molecular formula C5H4N6 B097491 2-(2H-tetrazol-5-yl)pyrazine CAS No. 16289-54-6

2-(2H-tetrazol-5-yl)pyrazine

Cat. No.: B097491
CAS No.: 16289-54-6
M. Wt: 148.13 g/mol
InChI Key: KKCLDPWLTMYUOQ-UHFFFAOYSA-N
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Description

2-(2H-tetrazol-5-yl)pyrazine is a heterocyclic compound that contains both a tetrazole and a pyrazine ring. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in both rings contributes to its reactivity and potential for forming coordination complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-tetrazol-5-yl)pyrazine typically involves the reaction of 2-cyanopyrazine with hydrazoic acid. This reaction is carried out under controlled conditions to ensure the safe handling of hydrazoic acid, which is a hazardous reagent. The reaction proceeds as follows:

    Formation of the Tetrazole Ring: 2-cyanopyrazine is treated with hydrazoic acid, leading to the formation of the tetrazole ring through a cycloaddition reaction.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require careful optimization of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. Safety measures would be paramount due to the use of hydrazoic acid.

Chemical Reactions Analysis

Types of Reactions: 2-(2H-tetrazol-5-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The tetrazole and pyrazine rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

2-(2H-tetrazol-5-yl)pyrazine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with antimicrobial, antiviral, or anticancer properties.

    Materials Science: Due to its nitrogen-rich structure, this compound can be used in the development of energetic materials, such as explosives and propellants.

    Coordination Chemistry: The compound can form coordination complexes with various metal ions, making it useful in the study of metal-organic frameworks and catalysis.

Mechanism of Action

The mechanism of action of 2-(2H-tetrazol-5-yl)pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors. In materials science, the compound’s high nitrogen content contributes to its energetic properties, allowing it to release a significant amount of energy upon decomposition.

Comparison with Similar Compounds

  • 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
  • 2-(1H-tetrazol-5-yl)pyridine
  • 2-(1H-tetrazol-5-yl)quinoxaline

Comparison: 2-(2H-tetrazol-5-yl)pyrazine is unique due to the presence of both a tetrazole and a pyrazine ring. This dual-ring structure imparts distinct reactivity and potential for forming coordination complexes. Compared to similar compounds, this compound may offer enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6/c1-2-7-4(3-6-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCLDPWLTMYUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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